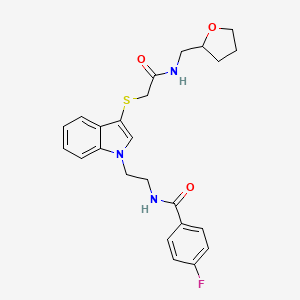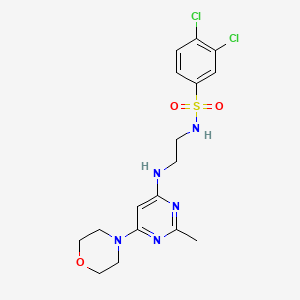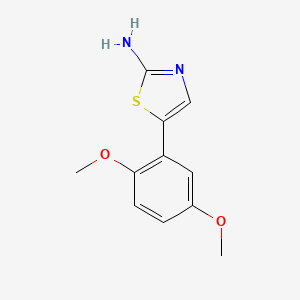![molecular formula C21H21NO4S2 B2709314 4,6-Dimethyl-2,3-bis[(4-methylphenyl)sulfonyl]pyridine CAS No. 478245-49-7](/img/structure/B2709314.png)
4,6-Dimethyl-2,3-bis[(4-methylphenyl)sulfonyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Novel Materials
- Fluorinated Polyamides with Pyridine and Sulfone Moieties : Research by Liu et al. (2013) discusses the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers are amorphous, soluble in organic solvents, and have high glass transition temperatures and thermal stability. They also exhibit low dielectric constants and moisture absorption, making them suitable for various applications (Liu et al., 2013).
Liquid-Crystalline Complexes
- Emissive Metallomesogens Based on 2-Phenylpyridine Complexes : Santoro et al. (2011) have prepared Ir(III) complexes using anisotropic 2,5-di(4-alkoxyphenyl)pyridine ligands, leading to emissive, liquid-crystalline complexes. This study opens up possibilities for the application of such complexes in the field of material science and optoelectronics (Santoro et al., 2011).
Ionic Liquids
- Properties of Bis(Pyridinium Salt)s as Ionic Liquids : Jo et al. (2013) investigated bis(pyridinium salt)s with various organic counterions. They demonstrated unique properties like low melting points and emission of blue light in both solution and solid states. These salts have potential use as acid sensors, indicating applications in chemical sensing technologies (Jo et al., 2013).
Polyimides with Pyridine Moieties
- New Polyamides with Pyridyl Moiety : Faghihi et al. (2008) synthesized new polyamides containing a pyridyl moiety in the main chain. These polymers are soluble in polar solvents and display high thermal stability, indicating their potential for high-performance material applications (Faghihi & Mozaffari, 2008).
Luminescent Iridium(III) Complexes
- Cationic Bis-Cyclometallated Iridium(III) Complexes : Ertl et al. (2015) reported on cationic bis-cyclometallated iridium(III) complexes with sulfone-substituted ligands. These complexes exhibit green or blue emissions and have high photoluminescence quantum yields, suggesting their use in light-emitting devices (Ertl et al., 2015).
Anion-Directed Self-Assembly
- Bis(Sulfonamide) Receptors : Tresca et al. (2016) explored bis(sulfonamide) receptors based on the 2,6-bis(2-anilinoethynyl)pyridine scaffold. They exhibit persistent dimers with water and halides, indicating potential applications in molecular recognition and self-assembly (Tresca et al., 2016).
Fluorescent Polyimides
- Fluorescent Polyimides Containing Pyridine Moieties : Huang et al. (2012) synthesized novel fluorescent polyimides containing ortho-linked units and pyridine moieties. These polymers exhibited high solubility, thermal stability, and strong fluorescence intensity, suggesting their application in optoelectronics (Huang et al., 2012).
Propiedades
IUPAC Name |
4,6-dimethyl-2,3-bis-(4-methylphenyl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-14-5-9-18(10-6-14)27(23,24)20-16(3)13-17(4)22-21(20)28(25,26)19-11-7-15(2)8-12-19/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCOHORJJZZIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide](/img/structure/B2709235.png)
![N-(4-acetamidophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2709236.png)


![6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2709243.png)


![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2709250.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide](/img/structure/B2709252.png)
![N'-(2,6-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2709253.png)

